molecular formula C9H14N2O2S B13969009 N-isopropyl-1-(pyridin-2-yl)methanesulfonamide

N-isopropyl-1-(pyridin-2-yl)methanesulfonamide

Cat. No.: B13969009
M. Wt: 214.29 g/mol
InChI Key: OEVXTZHNPTVANT-UHFFFAOYSA-N
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Description

N-isopropyl-1-(pyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C9H14N2O2S It is a derivative of methanesulfonamide, where the sulfonamide group is attached to a pyridine ring and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-1-(pyridin-2-yl)methanesulfonamide typically involves the reaction of pyridine-2-methanesulfonyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-1-(pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinamide or sulfide derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-isopropyl-1-(pyridin-2-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-isopropyl-1-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can interact with aromatic residues through π-π stacking interactions, further stabilizing the binding of the compound to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide
  • N-[2-(1-Formyl-2-Methyl-Propyl)-1-(4-Piperidin-1-Yl-but-2-Enoyl)-Pyrrolidin-3-Yl]-Methanesulfonamide

Uniqueness

N-isopropyl-1-(pyridin-2-yl)methanesulfonamide is unique due to the presence of both an isopropyl group and a pyridine ring, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N-propan-2-yl-1-pyridin-2-ylmethanesulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-8(2)11-14(12,13)7-9-5-3-4-6-10-9/h3-6,8,11H,7H2,1-2H3

InChI Key

OEVXTZHNPTVANT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)CC1=CC=CC=N1

Origin of Product

United States

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